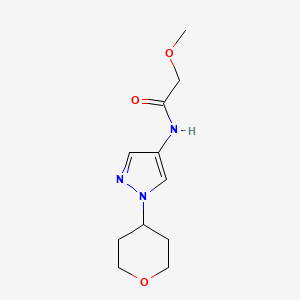

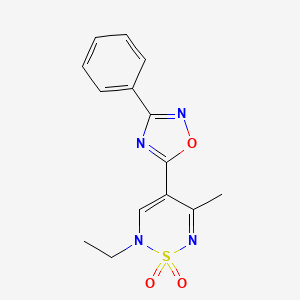

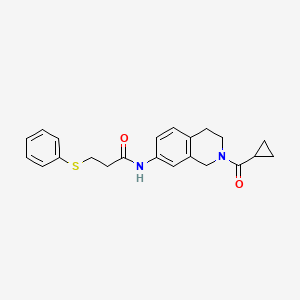

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one is a complex organic molecule that is likely to be of interest in the field of medicinal chemistry due to its structural features, which include a dihydroisoquinoline moiety and a pyrrolidine ring. These structural motifs are often found in molecules with significant biological activity, particularly as they relate to the modulation of neurotransmitter receptors .

Synthesis Analysis

The synthesis of related compounds, such as 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, has been improved by using a mixture of P2O5/POCl3 as a dehydrating agent, which suggests that similar methods could potentially be applied to the synthesis of this compound. The overall yield of the process was reported to be 53%, with the final product being purified by recrystallization instead of column chromatography .

Molecular Structure Analysis

While the exact molecular structure of this compound is not provided, we can infer from related compounds that the isoquinoline ring system is likely to be nearly planar, and it may form dihedral angles with adjacent substituents, affecting the overall three-dimensional shape of the molecule. Such structural features can influence the molecule's interaction with biological targets .

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for its functional groups. For instance, the pyrrolidine ring can participate in 1,3-dipolar cycloadditions, as seen in the synthesis of pyrrolo[2,1-a]isoquinoline derivatives. These reactions can be highly regioselective and stereoselective, depending on the reactants and conditions used .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dihydroisoquinoline and pyrrolidine rings suggests that the compound may exhibit significant lipophilicity, which could affect its solubility and pharmacokinetic properties. Additionally, the molecule may form intramolecular hydrogen bonds or engage in π-π stacking interactions, which could stabilize certain conformations and influence its reactivity .

Applications De Recherche Scientifique

Synthesis Improvements and Chemical Reactions

- Synthetic Pathways : A novel process was developed for the synthesis of a related compound, 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, which is an important intermediate for organic synthesis. This process achieved an overall yield of 53% from phenethylamine, using a mixture of P2O5/ POCl3 as the dehydrating agent, indicating an improvement over previous methods (Feng Ta, 2013).

- Ugi Reaction and Redox-Neutral Amine C-H Functionalization : Pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ) underwent redox-neutral α-amidation with concurrent N-alkylation upon reaction with aromatic aldehydes and isocyanides, showcasing a new variant of the Ugi reaction (Zhengbo Zhu & D. Seidel, 2016).

- Redox-Annulations : Cyclic amines such as pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the generation of conjugated azomethine ylide followed by 6π-electrocyclization (Y. Kang et al., 2015).

Applications in Luminescent Complexes and Heterocyclic Synthesis

- Luminescent Complexes : The compound's derivatives have been utilized in the synthesis of Ir(III) luminescent complexes, showing moderate to strong phosphorescence in organic solvents. This indicates potential applications in organic light-emitting diodes (OLEDs) and other photophysical applications (J. Shakirova et al., 2018).

- Heterocyclic Scaffolds : A multicomponent 1,3-dipolar cycloaddition reaction of tetrahydroisoquinolinium N-ylides has been developed to access novel dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones, showcasing a novel dispirooxindole skeleton with potential biological activities (Sarra Boudriga et al., 2019).

Propriétés

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c26-23(12-6-9-19-7-2-1-3-8-19)25-16-14-22(18-25)24-15-13-20-10-4-5-11-21(20)17-24/h1-5,7-8,10-11,22H,6,9,12-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQOVPYGOCDIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)